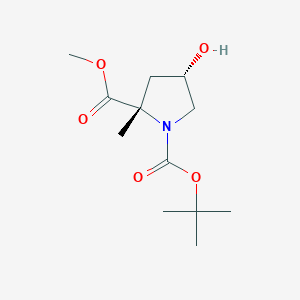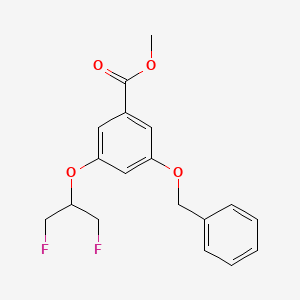
Methyl 3-(benzyloxy)-5-(1,3-difluoropropan-2-yloxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(benzyloxy)-5-(1,3-difluoropropan-2-yloxy)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzoate ester group, a fluorinated ethyl ether, and a phenylmethyl ether. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzyloxy)-5-(1,3-difluoropropan-2-yloxy)benzoate typically involves multiple steps:
Formation of the benzoate core: The benzoate core can be synthesized through esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst.
Introduction of the fluorinated ethyl ether: The fluorinated ethyl ether group can be introduced via a nucleophilic substitution reaction using 2-fluoro-1-(fluoromethyl)ethyl chloride and a suitable base.
Attachment of the phenylmethyl ether: The phenylmethyl ether group can be attached through a Williamson ether synthesis, where 3-hydroxy-5-(phenylmethyl)benzoate reacts with benzyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl 3-(benzyloxy)-5-(1,3-difluoropropan-2-yloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with substituted nucleophiles.
科学研究应用
Methyl 3-(benzyloxy)-5-(1,3-difluoropropan-2-yloxy)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-(benzyloxy)-5-(1,3-difluoropropan-2-yloxy)benzoate involves its interaction with specific molecular targets. The fluorinated ethyl ether and phenylmethyl ether groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methyl 3-{[2-chloro-1-(chloromethyl)ethyl]oxy}-5-[(phenylmethyl)oxy]benzoate: Similar structure but with chlorine atoms instead of fluorine.
Methyl 3-{[2-bromo-1-(bromomethyl)ethyl]oxy}-5-[(phenylmethyl)oxy]benzoate: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
Methyl 3-(benzyloxy)-5-(1,3-difluoropropan-2-yloxy)benzoate is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity, biological activity, and physical properties compared to its chloro and bromo analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various applications.
属性
分子式 |
C18H18F2O4 |
|---|---|
分子量 |
336.3 g/mol |
IUPAC 名称 |
methyl 3-(1,3-difluoropropan-2-yloxy)-5-phenylmethoxybenzoate |
InChI |
InChI=1S/C18H18F2O4/c1-22-18(21)14-7-15(23-12-13-5-3-2-4-6-13)9-16(8-14)24-17(10-19)11-20/h2-9,17H,10-12H2,1H3 |
InChI 键 |
VRPAZPSEKXXSAE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=CC(=C1)OC(CF)CF)OCC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
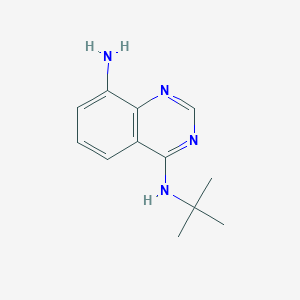
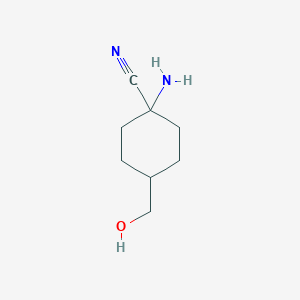
![2-[3-(2-Fluorophenyl)prop-2-enoylamino]acetic acid](/img/structure/B8311552.png)
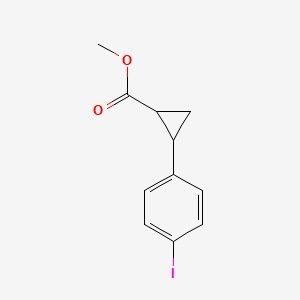
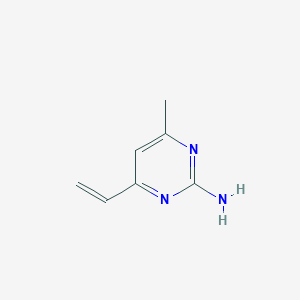
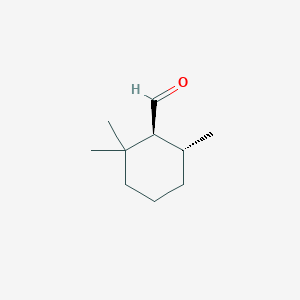
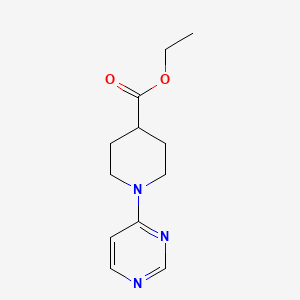
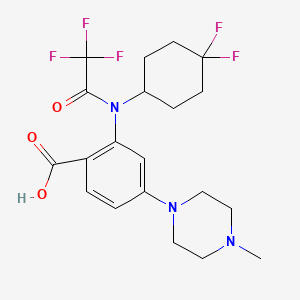
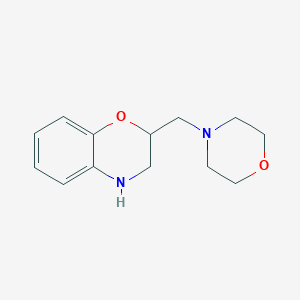
![2-[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]ethylamine](/img/structure/B8311600.png)
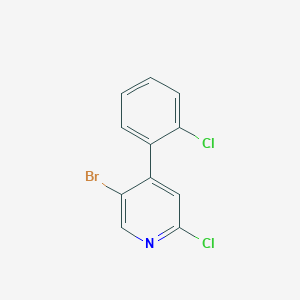
![5-chloro-2-ethyl-9-methyl-13-[(1H-purin-6-ylsulfanyl)methyl]-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8311624.png)
![7-Fluoro-8-[4-(4-fluorobenzyl)piperazin-1-yl]-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B8311626.png)
